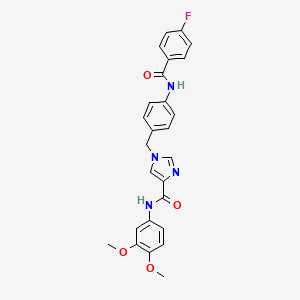

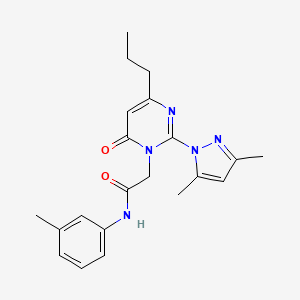

![molecular formula C12H14ClN3S B2965215 2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 877964-68-6](/img/structure/B2965215.png)

2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of thienopyrimidine . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

The reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .科学的研究の応用

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their anticancer properties. The compound has been designed to target VEGFR-2 , a critical receptor in cancer growth and angiogenesis . It has shown promising results in inhibiting VEGFR-2 and preventing cancer cell growth in cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The compound induced cell cycle arrest and promoted apoptosis, making it a potential candidate for cancer therapy.

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is crucial in cancer treatment. This compound has demonstrated the capability to increase BAX levels and decrease Bcl-2 , leading to apoptosis in cancer cells . This action is essential for eliminating cancer cells and preventing tumor growth.

Computational Drug Design

Computational techniques have been employed to understand the molecular interactions of this compound with VEGFR-2. Molecular docking and dynamics simulations provide insights into the structural and energetic features of the protein-ligand complex . These studies are vital for guiding future drug design efforts.

Drug Development Potential

The compound has undergone computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and toxicity studies to evaluate its drug development potential . These studies are crucial for predicting the safety and efficacy of the compound before clinical trials.

Anti-Plasmodial Activity

Apart from its anticancer applications, thieno[2,3-d]pyrimidine derivatives have also been explored for their anti-plasmodial activity against Plasmodium falciparum , the parasite responsible for malaria . This highlights the compound’s potential as an antimalarial agent.

Structural Analogue of Biogenic Purines

Thienopyrimidines are structural analogues of biogenic purines and can act as potential nucleic acid antimetabolites . This property makes them significant in the study of genetic diseases and the development of treatments targeting genetic pathways.

将来の方向性

作用機序

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, have a broad range of pharmacological effects including anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It is suggested that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

It is known that pyrimidines can affect the pathways involving inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Result of Action

It is known that pyrimidines can exhibit potent anti-inflammatory effects .

特性

IUPAC Name |

5-(chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S/c13-6-9-15-11(14)10-7-4-2-1-3-5-8(7)17-12(10)16-9/h1-6H2,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIHGUXIETVAQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC3=NC(=NC(=C23)N)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

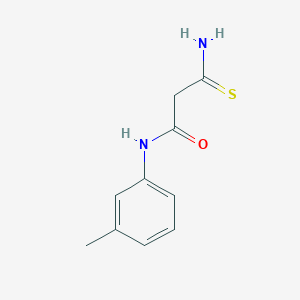

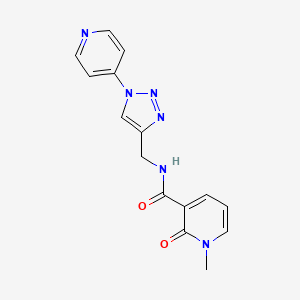

![Ethyl 5,5,7,7-tetramethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2965132.png)

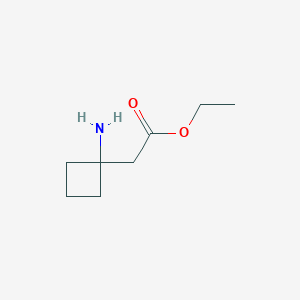

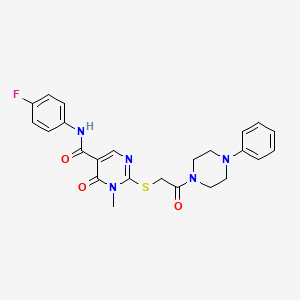

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2965144.png)

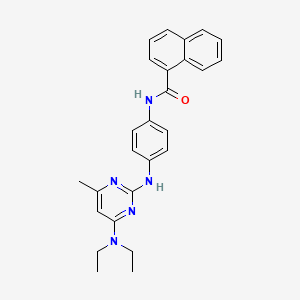

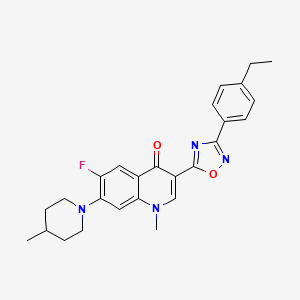

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965148.png)

![(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2965151.png)

![N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2965153.png)